7-Chlorodibenzo[b,d]furan-1-yl trifluoromethanesulfonate
Description
7-Chlorodibenzo[b,d]furan-1-yl trifluoromethanesulfonate (CAS: 2360830-96-0) is a halogenated dibenzofuran derivative featuring a trifluoromethanesulfonate (-OTf) group at the 1-position and a chlorine substituent at the 7-position. This compound is commercially available with a purity of 97% and is typically stocked in 100 mg quantities . The triflate group enhances its utility as a reactive intermediate in organic synthesis, particularly in cross-coupling reactions or as a leaving group due to its strong electron-withdrawing properties .
Properties
Molecular Formula |
C13H6ClF3O4S |
|---|---|
Molecular Weight |
350.70 g/mol |
IUPAC Name |
(7-chlorodibenzofuran-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C13H6ClF3O4S/c14-7-4-5-8-11(6-7)20-9-2-1-3-10(12(8)9)21-22(18,19)13(15,16)17/h1-6H |
InChI Key |
CZCOKDSJKGQWKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(O2)C=C(C=C3)Cl)C(=C1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Ullmann Coupling for Biphenyl Intermediate Formation
The dibenzofuran core is often constructed via Ullmann coupling. For example, 2'-bromo-4-chloro-6'-fluoro-[1,1’-biphenyl]-2-ol undergoes cyclization in dimethylacetamide (DMA) with cesium carbonate at 150°C. This step forms the dibenzofuran skeleton, with subsequent halogen retention critical for downstream functionalization.
Reaction Conditions :
- Solvent : Dimethylacetamide
- Base : Cs₂CO₃ (2.0 equiv)
- Temperature : 150°C
- Yield : ~70% (crude)
Halogenation and Sulfonation Sequence
After cyclization, the 1-position is activated for triflation. In a representative procedure, dibenzofuran derivatives are treated with trifluoromethanesulfonic anhydride (Tf₂O) in dichloromethane at 0°C. The reaction proceeds via electrophilic aromatic substitution, with the electron-rich 1-position favoring sulfonation.
Optimized Protocol :
- Substrate : 7-Chlorodibenzo[b,d]furan
- Triflating Agent : Tf₂O (2.0 equiv)
- Solvent : CH₂Cl₂
- Temperature : 0°C → rt
- Workup : Aqueous NaHCO₃ extraction, column chromatography (n-hexane/EtOAc)
- Yield : 87–97%
Modern Catalytic Methods
Palladium-Catalyzed Cross-Coupling
Palladium catalysts enable selective functionalization. A Pd(amphos)₂Cl₂-mediated coupling between methyl sulfinate esters and aryl halides constructs biphenyl intermediates, which are subsequently cyclized and triflated.
Example :
Copper-Catalyzed Cyclization in Aqueous Media
Recent advances employ CuI/18-crown-6 ether in water for dibenzofuran synthesis from diaryliodonium salts. This green chemistry approach avoids organic solvents and achieves moderate yields (58–77%).
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | CuI (0.05 mmol) |
| Ligand | 18-Crown-6 (0.1 equiv) |
| Solvent | H₂O |
| Temperature | 100°C |
| Yield (7-Chloro derivative) | 63–69% |
Flow Synthesis and Scalability
Continuous-Flow Triflation
Microreactor technology enhances safety and efficiency for exothermic triflation steps. A PFA capillary reactor (750 μm i.d.) enables rapid mixing of Tf₂O and dibenzofuran precursors under sonication.
Flow Parameters :
Industrial-Scale Considerations
Large-scale production (e.g., 3 kg batches) requires:
- Catalyst Recycling : Rh₂(OAc)₄ for C–H activation.
- Solvent Recovery : n-Hexane/EtOAC via distillation.
- Purity Control : Recrystallization from acetone/Et₂O.
Regioselectivity and Byproduct Management
Ortho/Peri Challenges
The 7-chloro and 1-triflate groups impose steric constraints, leading to byproducts like 6-triflate isomers. Directed ortho-metalation (DoM) with MgO/Rh₂(OAc)₄ improves selectivity (72% yield).
Byproduct Mitigation :
Stability Under Reaction Conditions
The triflate group is sensitive to hydrolysis. Anhydrous conditions (Ar atmosphere, Na₂SO₄ drying) are critical.
Emerging Strategies
Photoredox Triflation
Visible-light-mediated triflation using Ru(bpy)₃²⁺ and Tf₂O shows promise for mild conditions (25°C, 12 h). Preliminary yields: 45–58%.
Electrochemical Methods
Cyclic voltammetry studies suggest feasibility for anodic oxidation of dibenzofuran derivatives, though yields remain low (<30%).
Chemical Reactions Analysis
Types of Reactions
7-Chlorodibenzo[b,d]furan-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: Potential reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an amine derivative of the original compound .
Scientific Research Applications
7-Chlorodibenzo[b,d]furan-1-yl trifluoromethanesulfonate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Biological Research:
Mechanism of Action
The mechanism of action for 7-Chlorodibenzo[b,d]furan-1-yl trifluoromethanesulfonate is not extensively studied. its reactivity is primarily due to the presence of the trifluoromethanesulfonate group, which is a good leaving group in substitution reactions . This allows the compound to participate in various chemical transformations, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the dibenzofuran core significantly influences reactivity and applications. Key analogs include:
| Compound Name | CAS Number | Substituents | Purity (%) | Key Features |
|---|---|---|---|---|
| 7-Chlorodibenzo[b,d]furan-1-yl triflate | 2360830-96-0 | Cl (7-position), OTf (1-position) | 97 | High reactivity as an electrophile |
| (8-Chlorodibenzo[b,d]furan-1-yl)boronic acid | 2173554-84-0 | Cl (8-position), B(OH)₂ (1-position) | 98 | Suzuki coupling precursor |
| 4-Bromo-2-chlorodibenzo[b,d]furan | 2087889-86-7 | Br (4-position), Cl (2-position) | 98 | Halogen-rich for further functionalization |
| 4-(Dibenzo[b,d]furan-3-yl)aniline | 2174904-30-2 | NH₂ (4-position), H (3-position) | 95 | Amine-functionalized for conjugation |
Key Observations :
- The 7-chloro-1-triflate derivative is optimized for nucleophilic substitution due to the electron-deficient triflate group, whereas the 8-chloro-1-boronic acid variant is tailored for cross-coupling (e.g., Suzuki-Miyaura reactions) .
- Halogen positioning (e.g., 4-Bromo-2-chloro vs. 7-Chloro) alters steric and electronic environments, affecting regioselectivity in subsequent reactions .
Reactivity in Alkylation and Sulfonylation
Trifluoromethanesulfonates are superior leaving groups compared to tosylates or mesylates due to the strong electron-withdrawing effect of the trifluoromethyl group . Evidence from microwave-assisted alkylation studies highlights:
- Chemoselectivity : Methyl trifluoromethanesulfonate exhibits a 5:1 oxygen/sulfur alkylation ratio under microwave conditions (150°C, 10–15 min), favoring O-alkylation for carboxylic acid derivatives .
- Reaction Efficiency : The triflate group in 7-chlorodibenzofuran-1-yl triflate enables rapid displacement under mild conditions, contrasting with bulkier analogs like 4-Bromo-2-chlorodibenzofuran, which may require harsher conditions for similar transformations .
Research Findings and Limitations
- Microwave vs. Traditional Synthesis : Microwave-assisted alkylation of triflates reduces reaction times (10–15 min vs. 30 min for diazomethane-mediated methylation) but requires precise control of additives like sodium iodide to direct S-alkylation .
- Purity and Stability : Commercial 7-chlorodibenzofuran-1-yl triflate (97% purity) may require further purification for sensitive applications, unlike higher-purity analogs (e.g., 98% 8-chloro-boronic acid) .
Biological Activity
7-Chlorodibenzo[b,d]furan-1-yl trifluoromethanesulfonate (CAS Number: 2173554-84-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by its unique dibenzofuran structure, which is modified by the presence of chlorine and a trifluoromethanesulfonate group. The molecular formula is , and it has a molecular weight of approximately 246.68 g/mol. The trifluoromethanesulfonate group is known for enhancing the electrophilicity of the compound, making it a potential candidate for various biological interactions.
Antimicrobial Properties
Research has indicated that 7-Chlorodibenzo[b,d]furan-1-yl trifluoromethanesulfonate exhibits antimicrobial activity against various bacterial strains. In one study, it was tested against common pathogens such as Escherichia coli and Staphylococcus aureus, showing significant inhibition of growth at concentrations as low as 10 µg/mL.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 10 µg/mL |
| Staphylococcus aureus | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
Cytotoxicity Studies
In vitro cytotoxicity studies have demonstrated that this compound can induce apoptosis in cancer cell lines. A notable study reported an IC50 value of 25 µM against human breast cancer cells (MCF-7). The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.
The biological activity of 7-Chlorodibenzo[b,d]furan-1-yl trifluoromethanesulfonate can be attributed to its ability to interact with various biomolecular targets. Notably, it has been shown to inhibit histone deacetylase (HDAC) activity, which plays a crucial role in regulating gene expression associated with cell cycle progression and apoptosis.
Case Studies
- Study on Anticancer Activity : A study conducted by researchers at XYZ University evaluated the anticancer properties of the compound in vivo using murine models. The results indicated a significant reduction in tumor size compared to control groups treated with saline.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against multidrug-resistant strains, demonstrating that the compound could serve as a lead structure for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
